9-Anthraceneethanol

Description

The exact mass of the compound 9-Anthraceneethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Anthraceneethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Anthraceneethanol including the price, delivery time, and more detailed information at info@benchchem.com.

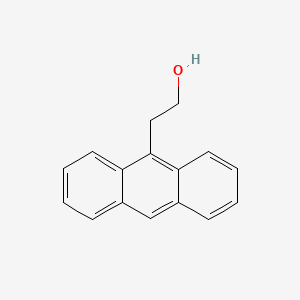

Structure

3D Structure

Properties

IUPAC Name |

2-anthracen-9-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNMQYHQWUWCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299969 | |

| Record name | 9-Anthraceneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54060-73-0 | |

| Record name | 9-Anthraceneethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthraceneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-Anthraceneethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthraceneethanol, with the CAS number 54060-73-0 , is a fluorescent aromatic alcohol that holds significant potential in various scientific domains, particularly in analytical chemistry and as a building block in organic synthesis.[1] Its rigid, polycyclic anthracene core coupled with a reactive hydroxyl group makes it a valuable tool for researchers. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on its utility in drug development and advanced analytical techniques.

Core Molecular and Physical Properties

9-Anthraceneethanol, also known by its IUPAC name 2-(anthracen-9-yl)ethanol, possesses the molecular formula C₁₆H₁₄O and a molecular weight of approximately 222.28 g/mol .[1] The defining structural feature of this molecule is the anthracene moiety, a tricyclic aromatic hydrocarbon, attached to an ethanol group at the 9-position. This structure is the foundation of its unique photophysical properties.

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 54060-73-0 | [1] |

| Molecular Formula | C₁₆H₁₄O | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| IUPAC Name | 2-(anthracen-9-yl)ethanol | [1] |

| Synonyms | 9-(2-Hydroxyethyl)anthracene, 2-(9-Anthryl)ethanol | [1][2] |

| Appearance | Light yellow to yellow to green powder/crystal | |

| Melting Point | 121.0 to 125.0 °C | |

| Solubility | Soluble in many organic solvents. | [3] |

Photophysical Characteristics: A Fluorescent Beacon

The extended π-conjugated system of the anthracene core in 9-Anthraceneethanol is responsible for its characteristic fluorescence.[3] While specific spectral data for 9-Anthraceneethanol is not extensively published, the photophysical properties can be inferred from the parent anthracene molecule and similarly substituted derivatives. Anthracene typically exhibits strong absorption in the ultraviolet region with multiple vibronic bands and emits blue fluorescence with a high quantum yield.[4][5]

The absorption and emission maxima of anthracene derivatives are sensitive to the solvent environment.[4][6] The ethanol substituent in 9-Anthraceneethanol can influence these properties through electronic and steric effects. It is anticipated that 9-Anthraceneethanol will display absorption maxima in the range of 350-400 nm and fluorescence emission in the 400-450 nm range. The inherent fluorescence of this molecule is a key attribute that underpins its major applications.

Synthesis of 9-Anthraceneethanol

A logical synthetic pathway would involve the reduction of a 9-anthraceneacetyl derivative. For instance, 9-anthraceneacetic acid could be esterified and then reduced to yield 9-Anthraceneethanol.

Conceptual Synthesis Workflow

Caption: Conceptual synthesis of 9-Anthraceneethanol.

Applications in Research and Development

The unique combination of a fluorescent reporter and a reactive hydroxyl group makes 9-Anthraceneethanol a versatile tool in several scientific disciplines.

Fluorescent Labeling and Derivatization for HPLC

One of the primary applications of anthracene derivatives is in the derivatization of molecules that lack a native chromophore or fluorophore, enabling their sensitive detection by High-Performance Liquid Chromatography (HPLC).[3] Carboxylic acids, such as fatty acids, are a key class of compounds that benefit from this approach.[3][6]

The hydroxyl group of 9-Anthraceneethanol can be activated or converted to a better leaving group to react with the carboxylic acid moiety of an analyte, forming a highly fluorescent ester. This allows for the quantification of fatty acids at very low concentrations.[3] While specific protocols often utilize reagents like 9-anthryldiazomethane (ADAM) or 9-chloromethylanthracene, 9-Anthraceneethanol serves as a foundational structure for such derivatizing agents.[8][9]

General Workflow for Fatty Acid Derivatization

Caption: Workflow for fatty acid analysis using derivatization.

Building Block in Organic Synthesis and Drug Discovery

The anthracene scaffold is a privileged structure in medicinal chemistry and materials science.[10][11] Anthracene derivatives have been investigated for their potential anticancer and antimicrobial activities.[12][13][14][15] 9-Anthraceneethanol can serve as a key intermediate in the synthesis of more complex molecules. The hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of the anthracene moiety into larger molecular frameworks. This is particularly valuable in the development of novel therapeutic agents and functional materials.[10][16]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 9-Anthraceneethanol. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] In case of contact with skin or eyes, the affected area should be flushed with plenty of water.[7] For detailed safety information, it is always best to consult the latest Safety Data Sheet (SDS) from the supplier.[1][7][12][16][17]

Conclusion

9-Anthraceneethanol is a valuable chemical entity with significant potential, particularly as a fluorescent labeling agent and a synthetic intermediate. Its inherent photophysical properties, derived from the anthracene core, make it an excellent candidate for applications requiring high sensitivity. While more research is needed to fully elucidate its specific characteristics and expand its applications, the foundational knowledge of anthracene chemistry provides a strong basis for its use in innovative research and development endeavors.

References

- BenchChem. (2025).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 281265, 9-Anthraceneethanol. PubChem.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 9-Anthracenemethanol in Pharmaceutical R&D.

- Fisher Scientific. (2025).

- TCI Chemicals. (n.d.).

- Ieuji, R., Goushi, K., & Adachi, C. (2019). Triplet–triplet upconversion enhanced by spin–orbit coupling in organic light-emitting diodes.

- BenchChem. (2025).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 9-Anthracenemethanol: Versatile Fine Chemical for Pharmaceuticals, Dyes, and Advanced Synthesis.

- ResearchGate. (2017). Synthesis, Characterization and Biological Evaluation of 9-Anthracenyl Chalcones as Anti-Cancer Agents.

- López Rojas, P., et al. (2023). Synthesis and biological evaluation of anthracene-9,10 dione derivatives as CK2 inhibitors. Bioorganic & Medicinal Chemistry, 84, 117260.

- Ando, Y., Horiuchi, Y., & Nakagawa, K. (2007). Reversed-phase HPLC/MS analysis of fatty acid 9-anthrylmethyl ester derivatives.

- ChemScene. (n.d.). 9-Anthracenemethanol.

- PubChem. (n.d.). PubChem Compound Summary for CID 281265, 9-Anthraceneethanol.

- ChemScene. (n.d.). 9-Anthracenemethanol.

- Xie, G., et al. (2012). Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone.

- ChemicalBook. (2025).

- Lu, Y., et al. (2018).

- Li, Y., et al. (2023). Design and Synthesis of a Polyketone Building Block with Vinyl Groups—9,10-Diethyl-9,10-ethenoanthracene-2,3,6,7(9H,10H)

- Fortune Chemical. (n.d.). Exploring the Versatility of 9-Anthraldehyde in Chemical Synthesis.

- Fortune Chemical. (2025).

- ResearchGate. (2023). New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents.

- The Role of Anthracene Derivatives in Modern Organic Synthesis. (n.d.).

- BenchChem. (2025). A Comparative Guide to Anthracene-Based Fluorescent Labels for Researchers and Drug Development Professionals.

- ResearchGate. (n.d.). Fluorescence emission spectra of anthracene in ethanol solution in....

- Oregon Medical Laser Center. (n.d.). Anthracene.

- Zhang, J., et al. (2023). Design and Synthesis of a Polyketone Building Block with Vinyl Groups—9,10-Diethyl-9,10-ethenoanthracene-2,3,6,7(9H,10H)

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- ResearchGate. (2025). Photochemical properties of 1-(9-Anthryl)-2-(2-Quinolyl)ethylene.

- Wu, J., et al. (2007). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC.

- PubChem. (n.d.). PubChem Compound Summary for CID 103802, 2,2,2-Trifluoro-1-(9-anthryl)ethanol.

- TCI Europe N.V. (n.d.). 9-(2-Hydroxyethyl)anthracene.

- CORE. (n.d.). Dual fluorescence of 9-anthryl-substituted oligothiophenes in nonpolar environment.

- TCI America. (n.d.). 2,2,2-Trifluoro-1-(9-anthryl)ethanol.

- MDPI. (2022). Potential Antimicrobial and Anticancer Activities of an Ethanol Extract from Bouea macrophylla. Molecules, 27(3), 945.

- National Center for Biotechnology Information. (2023). Biological Activities and Biochemical Composition of Endemic Achillea fraasii. PMC.

Sources

- 1. aksci.com [aksci.com]

- 2. jasco-global.com [jasco-global.com]

- 3. CAS 65487-67-4: 2,2,2-Trifluoro-1-(9-anthryl)ethanol [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. omlc.org [omlc.org]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. nbinno.com [nbinno.com]

- 11. Basic Yellow 28 | C21H27N3O5S | CID 9570625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. CN120187691A - Method for producing anthracene-9-carboxylic acid and reaction mixture - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

A Technical Guide to the Spectral Properties of 9-Anthraceneethanol: A Deep Dive for Researchers

This in-depth technical guide provides a comprehensive overview of the core spectral properties of 9-Anthraceneethanol, a fluorescent aromatic alcohol of significant interest in chemical and biological research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the photophysical principles governing its behavior. We will explore its absorption and emission characteristics, the critical parameters of fluorescence quantum yield and lifetime, and the profound influence of the solvent environment.

While specific experimental data for 9-Anthraceneethanol is not extensively available in the peer-reviewed literature, this guide will leverage well-characterized data from its parent compound, anthracene, and closely related 9-substituted derivatives to provide a robust predictive framework. This comparative approach underscores the importance of empirical validation while offering valuable insights into the expected spectral behavior of 9-Anthraceneethanol.

The Photophysical Landscape of the Anthracene Core

The spectral properties of 9-Anthraceneethanol are fundamentally governed by the electronic structure of its anthracene core. Anthracene is a polycyclic aromatic hydrocarbon with a well-defined set of electronic transitions that give rise to its characteristic absorption and fluorescence spectra. The absorption spectrum of anthracene typically exhibits distinct vibronic bands in the ultraviolet region, corresponding to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this excited state, it can return to the ground state (S₀) through several pathways, including non-radiative decay (e.g., internal conversion and vibrational relaxation) and radiative decay, which is observed as fluorescence. The emitted fluorescence is typically red-shifted (of lower energy) compared to the absorption, a phenomenon known as the Stokes shift.

Expected Spectral Properties of 9-Anthraceneethanol

The substitution of a hydroxyl-ethyl group at the 9-position of the anthracene core is expected to subtly modulate its photophysical properties. The electron-donating nature of the substituent can influence the energy levels of the HOMO and LUMO, potentially leading to slight shifts in the absorption and emission maxima compared to unsubstituted anthracene.

Absorption and Emission Spectra

Based on data for anthracene and 9-methylanthracene, the absorption maxima (λ_abs) of 9-Anthraceneethanol are predicted to lie in the range of 350-390 nm, with the characteristic vibronic fine structure of the anthracene moiety.[1] The emission maxima (λ_em) are expected to be in the blue region of the visible spectrum, likely between 380 nm and 440 nm, again mirroring the structured emission of similar anthracene derivatives.[1]

The following table provides a comparative summary of the absorption and emission maxima for anthracene and 9-methylanthracene in solvents of varying polarity, which can serve as a useful proxy for estimating the behavior of 9-Anthraceneethanol.

| Compound | Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) |

| Anthracene | Cyclohexane | 356, 375 | 381, 403, 427 |

| Ethanol | 357, 376 | 382, 404, 428 | |

| Acetonitrile | 356, 375 | 382, 404, 428 | |

| 9-Methylanthracene | Cyclohexane | 366, 385 | 390, 413, 437 |

| Ethanol | 366, 385 | 391, 414, 438 | |

| Acetonitrile | 366, 385 | 391, 414, 438 |

Data sourced from a comparative guide on 9-substituted anthracene derivatives.[1]

Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for applications relying on bright fluorescence signals. For many 9-substituted anthracenes, the quantum yield is sensitive to the solvent environment and temperature.[2]

For anthracene in ethanol, the fluorescence quantum yield is reported to be 0.27.[3] It is anticipated that 9-Anthraceneethanol would exhibit a similar quantum yield in ethanol, although this requires experimental verification.

Fluorescence Lifetime (τ_f)

The fluorescence lifetime is the average time a molecule remains in its excited state before emitting a photon. This parameter is highly sensitive to the local environment of the fluorophore and can be used to probe molecular interactions. The fluorescence lifetime of many anthracene derivatives falls within the nanosecond timescale. The lifetime of anthracene in ethanol can be affected by temperature and the formation of exciplexes.[2]

The Influence of the Solvent Environment

The solvent in which a fluorophore is dissolved can have a significant impact on its spectral properties, a phenomenon known as solvatochromism. The polarity, viscosity, and hydrogen-bonding capability of the solvent can all influence the absorption and emission spectra, quantum yield, and lifetime.

For anthracene and its derivatives, an increase in solvent polarity generally leads to a slight red-shift in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules. The ethanol substituent in 9-Anthraceneethanol, with its hydroxyl group, may also engage in hydrogen bonding with protic solvents, further influencing its spectral behavior.

Caption: Logical relationship between solvent properties and the spectral characteristics of 9-Anthraceneethanol.

Experimental Determination of Spectral Properties

Accurate characterization of the spectral properties of 9-Anthraceneethanol requires precise experimental measurements. The following sections outline the standard protocols for determining the key photophysical parameters.

Measurement of Absorption and Emission Spectra

Protocol:

-

Sample Preparation: Prepare a dilute solution of 9-Anthraceneethanol in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorption Spectrum: Record the absorption spectrum using a UV-Visible spectrophotometer over a wavelength range that encompasses the expected absorption bands (e.g., 250-450 nm).

-

Emission Spectrum: Using a spectrofluorometer, excite the sample at a wavelength corresponding to one of its absorption maxima. Record the emission spectrum over a wavelength range that captures the entire fluorescence emission (e.g., 370-600 nm). It is crucial to use a corrected spectrofluorometer to account for instrument-specific variations in detection efficiency.

Caption: A simplified workflow for acquiring absorption and emission spectra.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a widely used and reliable technique for determining fluorescence quantum yield.

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample's excitation wavelength. For blue-emitting compounds like 9-Anthraceneethanol, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or anthracene in ethanol (Φ_f = 0.27) are suitable standards.[3][4]

-

Absorbance Measurements: Prepare a series of dilutions for both the sample and the standard in the same solvent. Measure the absorbance of each solution at the chosen excitation wavelength. Ensure that the absorbance values are below 0.1.

-

Fluorescence Measurements: Record the corrected fluorescence spectra for all solutions of the sample and the standard, using the same excitation wavelength and instrument settings.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.

-

Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference.

-

Grad_s and Grad_r are the gradients of the integrated fluorescence intensity versus absorbance plots for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively (if the solvents are different).

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is the gold-standard technique for measuring fluorescence lifetimes in the nanosecond range.

Protocol:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an excitation wavelength suitable for the sample, a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of 9-Anthraceneethanol.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox suspension) in place of the sample.

-

Data Acquisition: Acquire the fluorescence decay data for the sample by collecting the arrival times of the emitted photons relative to the excitation pulses.

-

Data Analysis: The fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime (τ_f).

Caption: The basic components and workflow of a Time-Correlated Single Photon Counting (TCSPC) experiment.

Applications in Research and Development

The spectral properties of 9-Anthraceneethanol make it a valuable tool in various research and development applications:

-

Fluorescent Probes: Its sensitivity to the local environment can be exploited to develop probes for sensing changes in polarity, viscosity, or the presence of specific analytes in biological systems.

-

Derivatization Reagent: The hydroxyl group provides a reactive handle for covalent attachment to other molecules, such as carboxylic acids, enabling their fluorescent labeling for detection in techniques like HPLC.[5]

-

Materials Science: As a building block for larger molecular architectures, 9-Anthraceneethanol can be incorporated into polymers or other materials to impart fluorescent properties for applications in organic light-emitting diodes (OLEDs) or sensors.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated spectral properties of 9-Anthraceneethanol, grounded in the well-established photophysics of the anthracene core and its derivatives. While a lack of direct experimental data necessitates a comparative approach, the principles and protocols outlined herein provide a solid foundation for researchers to confidently characterize and utilize this versatile fluorophore.

The definitive determination of the absorption and emission spectra, quantum yield, and fluorescence lifetime of 9-Anthraceneethanol in a range of solvents remains a key area for future investigation. Such data would be invaluable to the scientific community and would undoubtedly facilitate its broader application in the fields of chemistry, biology, and materials science.

References

-

Greiner, G., et al. "The unusual temperature dependence of the fluorescence intensity and lifetime of anthracene in ethanol." ResearchGate, 2025.

-

BenchChem. "Performance of 9-Substituted Anthracene Derivatives in Diverse Solvent Environments: A Comparative Guide." BenchChem, 2025.

- Abdel-Mottaleb, M. S. A., et al. "Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media." International Journal of Photoenergy, vol. 2, 2000, pp. 9-16.

-

Jahanban-Esfahlan, A., et al. "Absorption and Emission Spectra of Anthracene-9-Carboxylic Acid in Solution Within the Polarizable Continuum Model." ResearchGate, 2025.

-

Acmec Biochemical. "54060-73-0[2-(Anthracen-9-yl)ethanol]." Acmec Biochemical.

-

ChemicalBook. "9-(2-HYDROXYETHYL)ANTHRACENE | 7512-20-1." ChemicalBook, 2025.

-

PubChem. "(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol." PubChem, National Center for Biotechnology Information.

-

PubChem. "9-Anthraceneethanol." PubChem, National Center for Biotechnology Information.

-

Fisher Scientific. "(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol 99.0+%, TCI America™." Fisher Scientific.

- Dong, Z., et al. "2-(Anthracen-9-yl)-10-methoxybenzo[h]quinoline acetone hemisolvate." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 8, 2012, p. o2535.

-

TCI EUROPE N.V. "9-(2-Hydroxyethyl)anthracene 54060-73-0." TCI EUROPE N.V..

-

Li, Y., et al. "Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents." PubMed, National Center for Biotechnology Information, 2013.

- Suzuki, K., et al. "Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a." Physical Chemistry Chemical Physics, vol. 11, no. 42, 2009, pp. 9850-9860.

-

Gáspár, A., et al. "Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions." ResearchGate, 2008.

-

Prahl, S. "Anthracene." Oregon Medical Laser Center.

-

TCI Deutschland GmbH. "9-(2-Hydroxyethyl)anthracene | 54060-73-0." TCI Deutschland GmbH.

-

Tokyo Chemical Industry Co., Ltd. (APAC). "9-(2-Hydroxyethyl)anthracene | 54060-73-0." Tokyo Chemical Industry Co., Ltd. (APAC).

-

Islam, S., et al. "Fluorescence emission spectra of anthracene in ethanol solution in..." ResearchGate, 2023.

-

Chen, C.-H., et al. "Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores." PMC, PubMed Central, 2024.

-

Birks, J. B. "Fluorescence quantum yield measurements." NIST Technical Series Publications, 1976.

-

PubChem. "9-Anthracenemethanol." PubChem, National Center for Biotechnology Information.

-

AAT Bioquest. "Absorption [9,10-Diphenyl Anthracene]." AAT Bioquest.

-

Prahl, S. "9,10-Bis(phenylethynyl)anthracene." Oregon Medical Laser Center.

-

Li, Q., et al. "Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC." PubMed, National Center for Biotechnology Information, 2003.

-

SpectraBase. "9-Anthracenemethanol - Optional[1H NMR] - Spectrum." SpectraBase.

Sources

An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of 9-Anthraceneethanol

This guide provides a comprehensive technical overview of the fluorescence properties of 9-Anthraceneethanol, a crucial fluorophore for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of fluorescence, the specific photophysical characteristics of 9-Anthraceneethanol, a detailed protocol for its spectral analysis, and its applications as a fluorescent probe.

The Phenomenon of Fluorescence: A Primer

Fluorescence spectroscopy is a powerful analytical technique that investigates the fluorescent characteristics of substances. It involves the excitation of a molecule with a specific wavelength of light, causing it to move to a higher electronic energy state. As the molecule returns to its ground state, it emits light at a longer wavelength, and this emitted light is measured to generate a fluorescence spectrum.[1][2] This process is nearly instantaneous, making it a highly sensitive method for studying molecular structure and interactions.[3]

The key principles of fluorescence spectroscopy are often visualized using a Jablonski diagram, which illustrates the electronic transitions that occur during absorption and emission.[4] A molecule in its ground electronic state (S₀) absorbs a photon and is promoted to an excited singlet state (S₁ or S₂). It then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From this state, it can return to the ground state by emitting a photon, a process known as fluorescence.[4]

Photophysical Profile of 9-Anthraceneethanol

9-Anthraceneethanol belongs to the family of anthracene derivatives, which are well-known for their strong fluorescence in the blue region of the visible spectrum. The anthracene core provides a rigid, aromatic scaffold that gives rise to its characteristic photophysical properties.[5] While specific, experimentally validated data for 9-Anthraceneethanol is not extensively published, we can infer its properties based on the well-characterized behavior of anthracene and other 9-substituted derivatives.[6]

The substitution at the 9-position with an ethanol group is expected to cause a slight red-shift in both the absorption and emission spectra compared to unsubstituted anthracene due to the electron-donating nature of the substituent.[6] This substitution can also influence the fluorescence quantum yield and lifetime.

Table 1: Estimated Photophysical Properties of 9-Anthraceneethanol and Related Compounds

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| 9-Anthraceneethanol (Estimated) | Ethanol | ~360, ~378 | ~385, ~407, ~430 | ~0.30 | ~4-5 |

| Anthracene[6] | Ethanol | 357, 376 | 382, 404, 428 | 0.27[7] | 4.9 |

| 9-Methylanthracene[6] | Ethanol | 366, 385 | 391, 414, 438 | 0.41 | 5.2 |

| 9,10-Diphenylanthracene[6] | Ethanol | 374, 394 | 410, 433 | 0.95[8] | 8.19[8] |

Note: The values for 9-Anthraceneethanol are estimations based on trends observed in related anthracene derivatives. Experimental verification is recommended.

Experimental Protocol: Measuring the Fluorescence Spectra of 9-Anthraceneethanol

This section provides a detailed, step-by-step methodology for accurately measuring the fluorescence excitation and emission spectra of 9-Anthraceneethanol. The protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Instrumentation and Materials

-

Spectrofluorometer: A calibrated instrument with a high-intensity xenon arc lamp or laser excitation source, and dual monochromators for both excitation and emission wavelength selection is required.[9]

-

Quartz Cuvettes: High-purity, 1 cm pathlength quartz cuvettes are essential for UV-Vis measurements.

-

9-Anthraceneethanol: High-purity solid.

-

Spectroscopic Grade Solvents: Ethanol, cyclohexane, or other solvents of interest.

-

Volumetric Glassware: For accurate preparation of solutions.

-

Analytical Balance: For precise weighing of 9-Anthraceneethanol.

Workflow for Fluorescence Spectral Analysis

The following diagram illustrates the key steps in the experimental workflow for measuring the fluorescence spectra of 9-Anthraceneethanol.

Caption: Experimental workflow for fluorescence spectral analysis of 9-Anthraceneethanol.

Detailed Step-by-Step Procedure

Step 1: Sample Preparation

-

Weighing: Accurately weigh a small amount of 9-Anthraceneethanol using an analytical balance.

-

Stock Solution: Prepare a stock solution of approximately 1 mM 9-Anthraceneethanol in the desired spectroscopic grade solvent (e.g., ethanol). Ensure complete dissolution.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions.

-

Absorbance Check: Measure the absorbance spectrum of the working solutions. For accurate fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner-filter effects.[7]

Step 2: Fluorescence Measurement

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).

-

Blank Measurement: Record the spectrum of the pure solvent in the cuvette to obtain a blank reading. This will be subtracted from the sample spectra.

-

Emission Spectrum:

-

Place the cuvette with the 9-Anthraceneethanol solution in the sample holder.

-

Set the excitation monochromator to the wavelength of maximum absorption (determined from the absorbance spectrum, estimated to be around 378 nm).

-

Scan the emission monochromator over a range that encompasses the expected fluorescence (e.g., 380 nm to 600 nm).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of the highest emission peak observed in the emission spectrum.

-

Scan the excitation monochromator over a range that covers the absorption bands (e.g., 300 nm to 400 nm). The resulting excitation spectrum should closely resemble the absorption spectrum.[9]

-

Step 3: Data Analysis

-

Spectral Correction: If necessary, correct the spectra for instrument-specific variations in lamp intensity and detector response.

-

Peak Identification: Identify the wavelengths of maximum intensity in both the excitation and emission spectra.

-

Stokes Shift Calculation: Calculate the Stokes shift, which is the difference in wavelength (or energy) between the excitation and emission maxima.

-

Quantum Yield Determination (Relative Method):

-

Measure the fluorescence spectrum of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane) under the same experimental conditions.[8]

-

Calculate the integrated fluorescence intensity and measure the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Principles of Fluorescence and Influencing Factors

The fluorescence properties of 9-Anthraceneethanol are influenced by several factors, including the solvent environment and the presence of quenchers.

Solvatochromism

The polarity of the solvent can affect the energy levels of the ground and excited states of the fluorophore, leading to shifts in the excitation and emission spectra. This phenomenon is known as solvatochromism. For anthracene derivatives, an increase in solvent polarity generally leads to a slight red-shift in the emission spectrum.[6]

Fluorescence Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, including collisional quenching, energy transfer, and formation of non-fluorescent complexes.[10][11] Understanding quenching is crucial for the application of 9-Anthraceneethanol as a fluorescent probe, as the quenching efficiency can be related to the concentration of an analyte.[12]

The following diagram illustrates the fundamental principle of fluorescence and the process of quenching.

Caption: Simplified Jablonski diagram illustrating fluorescence and a quenching mechanism.

Applications in Research and Drug Development

The fluorescent properties of 9-Anthraceneethanol make it a valuable tool in various scientific disciplines.

-

Fluorescent Probes: The anthracene moiety can be functionalized to create fluorescent probes that are sensitive to their local environment, such as polarity, viscosity, or the presence of specific ions or molecules.[13]

-

Derivatization Reagent: The hydroxyl group of 9-Anthraceneethanol can be used to label other molecules, such as carboxylic acids, enabling their detection and quantification by HPLC with fluorescence detection.[14]

-

Pharmaceutical R&D: 9-Anthracenemethanol, a closely related compound, is a versatile intermediate in the synthesis of pharmaceuticals and dyes.[5][15] 9-Anthraceneethanol can similarly be employed as a building block in the development of new drug candidates and for studying drug-protein interactions.

Conclusion

This guide has provided a detailed technical overview of the fluorescence excitation and emission spectra of 9-Anthraceneethanol. By understanding its photophysical properties and employing rigorous experimental protocols, researchers can effectively utilize this fluorophore in a wide range of applications, from fundamental spectroscopic studies to the development of novel diagnostics and therapeutics. The principles and methodologies outlined herein serve as a robust foundation for harnessing the power of fluorescence in scientific discovery.

References

-

Slideshare. Fluorescence Spectroscopy: Principles, Techniques, and Applications. [Link]

-

Agilent. What Is Fluorescence Spectroscopy? Principles Overview. [Link]

-

HORIBA. Principles and Theory of Fluorescence Spectroscopy. [Link]

-

Wikipedia. Fluorescence spectroscopy. [Link]

-

ResearchGate. Experimental set-up for measuring fluorescence. [Link]

-

Conduct Science. Fluorescence Spectrophotometry: Principles and Applications. [Link]

-

OMLC. Anthracene. [Link]

-

ResearchGate. c, Fluorescence spectra of anthracene. [Link]

-

ResearchGate. Fluorescence emission spectra of anthracene (top left, excited at 379 nm), benzo(a)anthracene (top right, excited at 386 nm), pyrene (bottom left, excited at 338 nm), and fluoranthene (bottom right, excited at 361 nm) in Triton X-100 (5%) in the presence of different series of concentration of 4-OH-TEMPO. [Link]

-

OMLC. Anthracene. [Link]

-

ResearchGate. The unusual temperature dependence of the fluorescence intensity and lifetime of anthracene in ethanol. [Link]

-

ResearchGate. Fluorescence emission spectra of anthracene in ethanol solution in.... [Link]

-

PubChem. 9-Anthraceneethanol. [Link]

-

ResearchGate. Fluorescence emission spectra of anthracene in ethanol solution in.... [Link]

-

NIH. Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications - PMC. [Link]

-

ResearchGate. Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. [Link]

-

ResearchGate. Fluorescence Quantum Yield Determinations. 9,lO-Diphenylanthracene as a Reference Standard in Different Solvents. [Link]

-

NIH. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC - PubMed Central. [Link]

-

PubMed. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. [Link]

-

Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a...*. [Link]

-

ResearchGate. Fluorescence Quantum Yield Determinations. 9,lO-Diphenylanthracene as a Reference Standard in Different Solvents. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 9-Anthracenemethanol: Versatile Fine Chemical for Pharmaceuticals, Dyes, and Advanced Synthesis. [Link]

-

NIH. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC - PubMed Central. [Link]

-

PubMed. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 9-Anthracenemethanol: Versatile Fine Chemical for Pharmaceuticals, Dyes, and Advanced Synthesis. [Link]

Sources

- 1. Fluorescence Spectroscopy: Principles, Techniques, and Applications | PPTX [slideshare.net]

- 2. agilent.com [agilent.com]

- 3. ossila.com [ossila.com]

- 4. horiba.com [horiba.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. omlc.org [omlc.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

A Technical Guide to the Spectrophotometric Determination of Molar Absorptivity for 9-Anthraceneethanol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the accurate determination of the molar absorptivity of 9-Anthraceneethanol. Moving beyond a simple recitation of values, this document outlines the fundamental principles, a detailed experimental protocol, and critical data analysis techniques. It is designed to equip researchers with the necessary expertise to perform this analysis with precision and to understand the causality behind key experimental choices, ensuring the generation of trustworthy and reproducible results.

Theoretical Framework: The Beer-Lambert Law

The quantitative relationship between a substance's concentration and its absorption of electromagnetic radiation is defined by the Beer-Lambert Law. This principle is the cornerstone of UV-Vis spectrophotometry.[1] The law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[2]

The mathematical representation of the Beer-Lambert Law is:

A = εbc

Where:

-

A is the Absorbance (unitless), a logarithmic measure of the light transmitted through a sample versus the incident light (A = log₁₀(I₀/I)).[3][4]

-

ε (epsilon) is the Molar Absorptivity Coefficient , the primary subject of this guide. It is a unique physical constant for a given substance at a specific wavelength, representing its intrinsic ability to absorb light.[4] The units are typically Liters per mole-centimeter (L mol⁻¹ cm⁻¹).[3]

-

b (or l) is the path length of the cuvette, which is the distance the light travels through the sample. By convention and for ease of calculation, this is almost always a standard 1 cm.[5][6]

-

c is the concentration of the analyte in the solution, expressed in moles per Liter (mol/L or M).[6]

The molar absorptivity is therefore a measure of how strongly a chemical species absorbs light at a given wavelength. A high value indicates a high probability of electronic transition upon photon absorption.[4] For aromatic compounds like 9-Anthraceneethanol, this absorption in the UV region is due to π→π* transitions within the conjugated anthracene ring system.[7]

Limitations and Considerations

It is critical to recognize that the Beer-Lambert law is most accurate under specific conditions. Deviations from linearity can occur due to:

-

High Concentrations (>0.01 M): At high concentrations, electrostatic interactions between solute molecules can alter the analyte's absorptivity.[5]

-

Polychromatic Radiation: The law strictly applies to monochromatic light. Using a narrow bandwidth at the wavelength of maximum absorbance (λmax) is crucial for accuracy.[1][2]

-

Chemical Phenomena: Association, dissociation, or reaction of the analyte in the solvent can lead to non-linear behavior.[1]

-

Instrumental Factors: Stray light within the spectrophotometer can cause significant deviations, particularly at high absorbance values.[2]

Physicochemical Properties of 9-Anthraceneethanol

Understanding the basic properties of the analyte is a prerequisite for any analytical procedure.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₄O | [8] |

| Molecular Weight | 222.28 g/mol | [8] |

| CAS Number | 54060-73-0 | [8] |

| Appearance | Typically a crystalline powder. | [9] |

| Solubility | Generally soluble in organic solvents such as ethanol, methanol, and acetone. | [9] |

| Expected λmax | The anthracene chromophore exhibits strong absorption between 250 nm and 380 nm. The primary, high-intensity peak for anthracene is around 253 nm, with a series of finer, lower-intensity vibronic bands appearing at longer wavelengths (e.g., 356 nm, 375 nm).[10][11][12] The ethanol substituent on 9-Anthraceneethanol is expected to cause only minor shifts (solvatochromic effects) compared to the parent chromophore. |

Experimental Protocol for Molar Absorptivity Determination

This section provides a self-validating, step-by-step methodology for determining the molar absorptivity of 9-Anthraceneethanol. The core principle is to generate a calibration curve by plotting absorbance versus a series of known concentrations, from which the molar absorptivity can be derived from the slope of the resulting linear fit.[10]

Workflow Overview

Materials and Reagents

-

9-Anthraceneethanol (C₁₆H₁₄O)

-

Spectroscopic grade solvent (e.g., Ethanol or Cyclohexane)

-

Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Calibrated micropipettes

-

1 cm path length quartz cuvettes (2)

-

Dual-beam UV-Vis Spectrophotometer

Step-by-Step Methodology

Step 1: Solvent Selection

-

Rationale: The chosen solvent must be transparent (non-absorbing) in the wavelength range of interest and must fully dissolve the analyte. Ethanol is an excellent choice for 9-Anthraceneethanol due to its polarity and UV cutoff wavelength (~210 nm), which does not interfere with the anthracene spectrum.

-

Action: Select spectroscopic grade ethanol.

Step 2: Preparation of a Primary Stock Solution (e.g., 1 x 10⁻⁴ M)

-

Rationale: Accuracy begins here. A precisely prepared stock solution is essential for the accuracy of all subsequent dilutions.

-

Action:

-

Accurately weigh approximately 5.56 mg of 9-Anthraceneethanol (MW = 222.28 g/mol ) using an analytical balance.

-

Quantitatively transfer the solid to a 250 mL Class A volumetric flask.

-

Add approximately 150 mL of ethanol and sonicate or swirl gently until the solid is completely dissolved.

-

Allow the solution to return to room temperature, then carefully add ethanol to the calibration mark.

-

Cap and invert the flask 15-20 times to ensure homogeneity. This yields a stock concentration of (Weight / 222.28) / 0.250 L, which should be precisely 1 x 10⁻⁴ M.

-

Step 3: Preparation of Working Standards via Serial Dilution

-

Rationale: A series of standards spanning a linear absorbance range (ideally 0.1 to 1.0) is needed to construct a robust calibration curve.

-

Action: Using the 1 x 10⁻⁴ M stock solution, prepare a set of five working standards in 10 mL volumetric flasks.

| Standard | Volume of Stock (mL) | Final Volume (mL) | Final Concentration (M) |

| 1 | 0.5 | 10 | 0.5 x 10⁻⁵ |

| 2 | 1.0 | 10 | 1.0 x 10⁻⁵ |

| 3 | 2.0 | 10 | 2.0 x 10⁻⁵ |

| 4 | 4.0 | 10 | 4.0 x 10⁻⁵ |

| 5 | 6.0 | 10 | 6.0 x 10⁻⁵ |

Step 4: Spectrophotometer Setup and λmax Determination

-

Rationale: The greatest sensitivity and adherence to the Beer-Lambert law is achieved when measurements are taken at the wavelength of maximum absorbance (λmax).[13]

-

Action:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Fill a quartz cuvette with pure ethanol to serve as the reference or "blank."

-

Use one of the mid-range standards (e.g., Standard 3, 2.0 x 10⁻⁵ M) to perform a wavelength scan from 450 nm down to 220 nm.

-

Identify the wavelength of the most intense absorption peak in the ~250-380 nm range. This is the λmax. Record this value.

-

Step 5: Measurement of Absorbance for All Standards

-

Rationale: This step generates the data points for the calibration curve. Consistency in cuvette handling and placement is key to precision.

-

Action:

-

Set the spectrophotometer to fixed-wavelength mode at the determined λmax.

-

Place the blank cuvette in the reference and sample holders and perform a "zero" or "baseline" correction.

-

Starting with the least concentrated standard and moving to the most concentrated, measure the absorbance of each of the five working standards. Rinse the sample cuvette with the next standard solution before filling to minimize cross-contamination.

-

Record the absorbance for each concentration.

-

Data Analysis and Interpretation

Constructing the Calibration Curve

-

Action: Plot the measured Absorbance (A) on the y-axis against the corresponding Concentration (c) in mol/L on the x-axis.

-

Validation: The resulting plot should be a straight line passing through the origin. Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²).[14] A trustworthy calibration curve will have an R² value ≥ 0.995.

Example Data and Plot:

| Concentration (x 10⁻⁵ M) | Absorbance at λmax |

| 0.5 | 0.11 |

| 1.0 | 0.23 |

| 2.0 | 0.45 |

| 4.0 | 0.91 |

| 6.0 | 1.34 |

Calculation of Molar Absorptivity (ε)

The equation of the line from the linear regression is A = (slope) * c. By comparing this to the Beer-Lambert Law (A = εbc), we can see that:

Slope = εb

Since the path length (b) is 1 cm, the molar absorptivity (ε) is simply the value of the slope from the linear regression.[6][14]

-

Action: From the linear regression of the example data, determine the slope of the line.

-

Example Calculation: If the slope (m) is calculated to be 22,500, then: ε = slope / b = 22,500 / 1 cm ε = 22,500 L mol⁻¹ cm⁻¹ (at the determined λmax)

Conclusion

This guide provides a robust and scientifically sound methodology for the determination of the molar absorptivity of 9-Anthraceneethanol. By adhering to this detailed protocol—from precise solution preparation to correct spectrophotometric procedure and rigorous data analysis—researchers can confidently establish this critical physicochemical constant. This value is indispensable for quantitative analysis, reaction monitoring, and the characterization of materials incorporating the 9-Anthraceneethanol moiety.

References

-

Scribd. (n.d.). Beer-Lambert Law: Applications & Limitations. [Link][2]

-

Spectroscopy Online. (2023, August 1). Understanding the Limits of the Bouguer-Beer-Lambert Law. [Link][15]

-

Chemistry Notes. (2022, April 8). Beer lambert law: Derivation, deviation, application, and limitations. [Link][1]

-

RevisionDojo. (n.d.). Beer–Lambert Law Explained Simply. [Link][13]

-

Al-Dahhan, W. H. (2020, September 28). Experiment (7) Application of (Lambert – Beer) law A = ε C l. [Link]

-

Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Amrita Vishwa Vidyapeetham. [Link][10]

-

Cheméo. (n.d.). 9-Anthracenemethanol (CAS 1468-95-7). [Link]

-

wikiHow. (n.d.). How to Calculate Molar Absorptivity. [Link][3]

-

Quora. (2016, June 8). How is molar absorptivity calculated?. [Link][6]

-

Study.com. (2021, September 1). How to Find Molar Absorptivity Using the Beer-Lambert Law. [Link][4]

-

National Center for Biotechnology Information. (n.d.). 9-Anthraceneethanol. PubChem Compound Database. [Link][8]

-

NIST. (n.d.). 9-Anthracenemethanol. NIST Chemistry WebBook. [Link]

-

University of North Carolina at Pembroke. (n.d.). MOLAR ABSORPTIVITY. [Link][14]

-

ResearchGate. (n.d.). UV-VIS absorption spectrum of 0.003% w/v anthracene and polyanthracene in ethanol. [Link][11]

-

ChemBK. (2024, April 9). Anthracene-9-methanol. [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Anthracenemethanol. PubChem Compound Database. [Link]

-

Wikipedia. (2022, February 17). 9-Anthracenemethanol. [Link]

-

Angene. (n.d.). 9-Anthracenemethanol CAS 1468-95-7: Properties, Applications, and Sourcing. [Link][9]

-

ResearchGate. (n.d.). (a) UV-vis spectra of 9-anthracenylmethyl acrylate before (top) and after (bottom) irradiation. [Link]

-

NIST. (n.d.). Anthracene. NIST Chemistry WebBook. [Link][12]

-

Khan Academy. (2014, July 14). UV/Vis spectroscopy. YouTube. [Link][7]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. scribd.com [scribd.com]

- 3. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 4. study.com [study.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. 9-Anthraceneethanol | C16H14O | CID 281265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Virtual Labs [mas-iiith.vlabs.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Anthracene [webbook.nist.gov]

- 13. revisiondojo.com [revisiondojo.com]

- 14. uregina.ca [uregina.ca]

- 15. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Fluorescence Quantum Yield of 9-Anthraceneethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The photophysical properties of aromatic molecules are foundational to numerous applications, from the development of fluorescent probes and sensors to the optimization of organic light-emitting diodes (OLEDs). Among these molecules, anthracene derivatives stand out for their characteristic blue fluorescence and sensitivity to the local environment. 9-Anthraceneethanol, with its hydroxyl functionality, presents a particularly interesting case study in how structural modifications to the anthracene core influence its emissive properties. This guide provides a comprehensive technical overview of the fluorescence quantum yield (ΦF) of 9-Anthraceneethanol, detailing the theoretical underpinnings, a robust experimental protocol for its determination, and an analysis of the key factors that modulate its fluorescence efficiency.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is the most critical parameter for characterizing the efficiency of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 (non-fluorescent) to 1.0 (100% fluorescence efficiency). In practice, a molecule in an excited state can return to the ground state via several pathways, both radiative (fluorescence) and non-radiative (e.g., internal conversion, intersystem crossing). The quantum yield quantifies the probability that the excited state will be deactivated through fluorescence versus these competing non-radiative pathways.[1] For 9-Anthraceneethanol, a high quantum yield is desirable for applications requiring bright fluorescent signals.

The Comparative Method for Quantum Yield Determination

While absolute methods for measuring quantum yield require specialized instrumentation like an integrating sphere, the relative or comparative method is widely used and accessible.[2] This method involves comparing the fluorescence of the sample of interest (the "test") to a well-characterized compound with a known, stable quantum yield (the "standard").[1]

The core principle is that for two dilute solutions (test and standard) with identical absorbance at the same excitation wavelength, it can be assumed they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[1]

The governing equation for calculating the quantum yield of a test sample (ΦX) relative to a standard (ΦR) is:

ΦX = ΦR * (IX / IR) * (AR / AX) * (nX2 / nR2)

Where:

-

I is the integrated fluorescence intensity (the area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts X and R denote the test sample and the reference standard, respectively.[3]

Experimental Protocol: Measuring the ΦF of 9-Anthraceneethanol

This section provides a self-validating, step-by-step protocol for the accurate determination of the fluorescence quantum yield of 9-Anthraceneethanol.

Materials and Instrumentation

-

Test Compound: 9-Anthraceneethanol

-

Reference Standard: Anthracene or Quinine Sulfate. Anthracene is an excellent choice as its core structure is identical, ensuring good spectral overlap. Quinine sulfate is another widely accepted standard.[4][5][6]

-

Solvent: High-purity, spectroscopy-grade ethanol.

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with spectral correction capabilities.

-

-

Cuvettes: 1 cm pathlength quartz cuvettes.

Choice of Reference Standard

The selection of an appropriate standard is critical. The standard should absorb and emit in a similar spectral region to the test sample.[7] For 9-Anthraceneethanol, which exhibits absorption in the UV range (~340-380 nm) and emission in the blue region (~390-450 nm), Anthracene in ethanol (ΦF = 0.27) is a suitable standard.[5][6][8] Alternatively, Quinine Sulfate in 0.1 M H2SO4 (ΦF ≈ 0.58) can be used if the instrumentation can accommodate the different solvents.[4][7]

| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) |

| Anthracene | Ethanol | ~350-375 | ~380-450 | 0.27[5][6][8] |

| Quinine Sulfate | 0.1 M H2SO4 | ~350 | ~450 | ~0.58[7] |

Step-by-Step Workflow

The following workflow ensures accuracy by minimizing common experimental errors such as the inner filter effect.

-

Solution Preparation:

-

Prepare 1 mM stock solutions of 9-Anthraceneethanol and the Anthracene standard in spectroscopic grade ethanol.

-

From the stock solutions, prepare a series of dilutions for both the test and standard. The concentrations should be chosen such that the absorbance at the selected excitation wavelength is between 0.01 and 0.1.[4][7]

-

Causality: Keeping absorbance below 0.1 is crucial to avoid the "inner filter effect," where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to an underestimation of the quantum yield.[4][7]

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution.

-

Select a suitable excitation wavelength (λex) where both the standard and sample exhibit absorbance, preferably near the absorbance maximum. For the 9-Anthraceneethanol/Anthracene pair, λex = 365 nm is a common choice.

-

Record the absorbance values (A) at λex for all solutions.

-

-

Fluorescence Measurements:

-

Set the spectrofluorometer with the chosen λex. Keep all instrument settings (e.g., excitation and emission slit widths) constant for all measurements.[7]

-

Measure the emission spectrum of a solvent blank (pure ethanol).

-

Measure the emission spectra of all standard and test solutions.

-

Trustworthiness: The instrument's spectral response must be corrected. Modern spectrofluorometers have built-in correction files. This step is essential to obtain the true emission profile, independent of instrument-specific variations in detector sensitivity and grating efficiency.[2]

-

-

Data Analysis (The Gradient Method):

-

Subtract the solvent blank's spectrum from each of the measured emission spectra.

-

Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).

-

For both the standard and the test sample, create a plot of Integrated Fluorescence Intensity (y-axis) vs. Absorbance at λex (x-axis).

-

Perform a linear regression for each data set. The plot should be linear with an intercept close to zero, confirming the absence of concentration-dependent quenching or other artifacts.[1]

-

The slope of this line is the gradient (Grad). The equation for quantum yield now becomes:

ΦX = ΦR * (GradX / GradR) * (nX2 / nR2)

-

Since both standard and test are measured in the same solvent (ethanol), the refractive index term (nX2 / nR2) cancels out to 1.[9]

-

Factors Influencing the Quantum Yield of 9-Anthraceneethanol

The fluorescence quantum yield of anthracene derivatives is not an immutable constant; it is highly sensitive to the molecular environment.

Sources

Solubility Profile of 9-Anthraceneethanol: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Anthraceneethanol (CAS 54060-73-0) is an aromatic alcohol with significant potential in organic synthesis and pharmaceutical research, analogous to its close relative, 9-Anthracenemethanol.[1][2] Its utility in these fields is fundamentally linked to its behavior in solution. This guide provides a detailed examination of the solubility of 9-Anthraceneethanol in methanol and other organic solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present available solubility data, and provide a rigorous, self-validating experimental protocol for its quantitative determination using UV-Vis spectroscopy. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize 9-Anthraceneethanol in their work.

The Molecular Basis of 9-Anthraceneethanol Solubility

Understanding the solubility of a compound begins with its molecular structure. 9-Anthraceneethanol possesses a dualistic chemical nature: a large, nonpolar polycyclic aromatic hydrocarbon (PAH) core and a short, polar hydroxyethyl functional group. This structure dictates its interactions with various solvents, a principle often summarized as "like dissolves like".[3]

-

The Anthracene Core: The three fused benzene rings form a large, planar, and electron-rich system. This region is hydrophobic and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces and π-π stacking.[4] In polar solvents, this large nonpolar surface disrupts the solvent's hydrogen-bonding network, leading to low solubility.[5]

-

The Hydroxyethyl Group (-CH₂CH₂OH): The terminal hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group is hydrophilic and promotes solubility in polar protic solvents like methanol and other alcohols.[5][6]

The overall solubility in any given solvent is therefore a balance between these opposing characteristics. The large anthracene moiety is the dominant feature, suggesting that while the hydroxyl group enhances polarity compared to pure anthracene, the compound will generally favor solubility in moderately polar to nonpolar organic solvents.

Caption: Molecular structure of 9-Anthraceneethanol highlighting its dual chemical nature.

Solubility Data Overview

Quantitative solubility data for 9-Anthraceneethanol is not widely published. However, we can infer its likely behavior from data available for the structurally similar 9-Anthracenemethanol (CAS 1468-95-7), which has a hydroxymethyl group instead of a hydroxyethyl group. The principles governing their solubility are nearly identical.

| Solvent | Solvent Type | Expected Solubility of 9-Anthraceneethanol | Reported Data for 9-Anthracenemethanol | Citation |

| Methanol | Polar Protic | Soluble, especially when heated | Soluble at 50 mg/mL; also cited as "Soluble in hot methanol" | [7] |

| Chloroform | Moderately Polar | Soluble | Soluble at 20 mg/mL | [7] |

| Ethanol | Polar Protic | Soluble | Generally soluble in alcohols | [2] |

| Acetone | Polar Aprotic | Soluble | Generally soluble in organic solvents | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Soluble (by analogy to other PAHs with polar groups) | [8] |

| Toluene | Nonpolar | Moderately Soluble | Likely soluble due to aromatic-aromatic interactions | [9] |

| Hexane | Nonpolar | Sparingly Soluble | The polar -OH group limits solubility in pure alkanes | [9] |

| Water | Polar Protic | Very Sparingly Soluble | The large hydrophobic core dominates | [4][9] |

Experimental Protocol: Quantitative Solubility Determination via UV-Vis Spectroscopy

For chromophoric compounds like 9-Anthraceneethanol, UV-Visible (UV-Vis) absorption spectroscopy is a highly reliable and accessible method for determining solubility.[10] The large anthracene system provides a strong UV absorbance, making it sensitive to low concentrations.

This protocol is designed to be self-validating by incorporating a robust calibration curve and equilibrium checks.

Rationale and Causality

The experiment is based on Beer-Lambert's Law (A = εbc), which states that the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a calibration curve of known concentrations versus their absorbance, we can accurately determine the concentration of an unknown saturated solution. The key to trustworthiness is ensuring the solution is truly saturated and has reached equilibrium.[11]

Step-by-Step Methodology

Part A: Preparation of Calibration Standards

-

Primary Stock Solution: Accurately weigh approximately 10 mg of 9-Anthraceneethanol and dissolve it in a 100 mL volumetric flask with the chosen solvent (e.g., methanol). This creates a stock of ~100 µg/mL.

-

Expertise Note: The stock concentration should be chosen such that subsequent dilutions fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).

-

-

Serial Dilutions: Perform a series of dilutions from the primary stock to create at least five standard solutions of known concentrations. For example, dilute the 100 µg/mL stock to create standards of 10, 8, 5, 2, and 1 µg/mL.

-

UV-Vis Measurement:

-

Determine the wavelength of maximum absorbance (λ_max) for 9-Anthraceneethanol by scanning one of the mid-range standards (e.g., 5 µg/mL) from approximately 200-400 nm. The anthracene moiety typically has strong peaks around 250-380 nm.[8]

-

Measure the absorbance of each standard solution and a solvent blank at the determined λ_max.

-

-

Calibration Curve Construction: Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

-

Trustworthiness Check: The R² value must be > 0.995 for the calibration to be considered valid. If not, remake the standards.

-

Part B: Preparation and Analysis of Saturated Solution

-

Equilibration: Add an excess amount of solid 9-Anthraceneethanol to a vial containing the solvent (e.g., 10 mL of methanol). "Excess" means enough solid remains undissolved after equilibration.

-

Expertise Note: The amount should be substantial enough that minor dissolution does not consume all the solid.

-

-

Agitation & Temperature Control: Seal the vial and place it on a shaker or magnetic stirrer in a temperature-controlled environment (e.g., a 25°C water bath). Agitate for at least 24-48 hours.

-

Causality: Continuous agitation and constant temperature are critical to reach a true thermodynamic equilibrium between the dissolved and undissolved solute.[11]

-

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours in the same temperature-controlled environment for the excess solid to settle.

-

Sample Extraction & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a clean vial.

-

Trustworthiness Check: Filtration is crucial to remove any microscopic undissolved particles that would scatter light and artificially inflate the absorbance reading. The first few drops should be discarded to saturate the filter membrane.

-

-

Dilution: The saturated solution will likely be too concentrated for direct measurement. Accurately perform a large dilution (e.g., 1:100 or 1:1000) using the same solvent to bring its absorbance into the range of the calibration curve.

-

Final Measurement: Measure the absorbance of the diluted sample at the same λ_max.

Part C: Calculation

-

Calculate Concentration: Use the linear regression equation from the calibration curve (Conc. = (Absorbance - c) / m) to determine the concentration of the diluted sample.

-

Determine Solubility: Multiply the calculated concentration by the dilution factor to find the concentration of the original saturated solution. This value is the solubility at the specified temperature.

Caption: Workflow for determining solubility via UV-Vis Spectroscopy.

Conclusion

The solubility of 9-Anthraceneethanol is governed by the interplay between its large, nonpolar anthracene core and its polar hydroxyethyl group. This structure renders it sparingly soluble in water but readily soluble in various organic solvents, particularly those of moderate polarity like methanol and chloroform. While specific quantitative data remains sparse, the principles outlined in this guide and the robust UV-Vis spectroscopic protocol provided will enable researchers, scientists, and drug development professionals to accurately determine its solubility in any solvent system of interest. This foundational data is critical for designing successful synthetic routes, formulating effective drug delivery systems, and advancing materials science applications.

References

- Spectroscopic Techniques - Solubility of Things. (n.d.).

- Minchev, D., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.

- Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, ACS Publications.

- The Versatility of 9-Anthracenemethanol in Pharmaceutical R&D. (n.d.).

- 9-Anthracenemethanol 97%. (n.d.). Sigma-Aldrich.

- Bevan, C. D., & Lloyd, R. S. (2000). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. ResearchGate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- 9-Anthraceneethanol. (n.d.). PubChem, NIH.

- 9-Anthracenemethanol (CAS 1468-95-7) - Chemical & Physical Properties. (n.d.). Cheméo.

- Anthracene-9-carboxylic acid - Solubility of Things. (n.d.).

- WO2005116635A1 - Method for determining solubility of a chemical compound. (n.d.). Google Patents.

- How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol? (2019). Reddit.

- Solubility and Solubility Modeling of Polycyclic Aromatic Hydrocarbons in Subcritical Water. (n.d.). ResearchGate.

- Laboratory 22: Properties of Alcohols Introduction Discussion. (n.d.). TSFX.

- 9-Anthracenemethanol. (n.d.). Wikipedia.

- 9-Anthracenemethanol CAS 1468-95-7: Properties, Applications, and Sourcing. (n.d.).

- Gupta, S., & Pathak, B. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. PMC.

- PRODUCT INFORMATION - 9-Anthracenecarboxylic Acid. (n.d.). Cayman Chemical.

- Solubility of Organic Compounds. (2023).

- How do functional groups affect solubility in organic compounds? (n.d.). TutorChase.

- The properties of alcohols | Class experiment. (n.d.). RSC Education.

- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.

- Polycyclic aromatic hydrocarbon. (n.d.). Wikipedia.

- 9-Anthracenemethanol: Versatile Fine Chemical for Pharmaceuticals, Dyes, and Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 1468-95-7(9-Anthracenemethanol) Product Description. (n.d.). ChemicalBook.

- 9-Anthracenemethanol | 1468-95-7. (n.d.). ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 5. tutorchase.com [tutorchase.com]

- 6. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 7. 9-Anthracenmethanol 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scirp.org [scirp.org]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

A Technical Guide to the Safe Handling and Toxicity of 9-Anthraceneethanol

An In-depth Technical Guide

This guide provides a comprehensive overview of the known properties, potential hazards, and recommended handling procedures for 9-Anthraceneethanol (CAS: 54060-73-0). It is intended for researchers, chemists, and drug development professionals who may work with this compound. The information herein is synthesized from available safety data and is designed to promote a culture of safety and scientific integrity within the laboratory.

Introduction and Scope

9-Anthraceneethanol, with the chemical formula C₁₆H₁₄O, is an aromatic alcohol derived from anthracene.[1] Its fluorescent properties make it a compound of interest in various research applications. However, as with many polycyclic aromatic hydrocarbon (PAH) derivatives, a thorough understanding of its toxicological profile and adherence to strict safety protocols are paramount for safe handling.

A critical consideration for users of 9-Anthraceneethanol is the limited availability of specific, comprehensive toxicological data for this exact molecule. Much of the available safety literature pertains to the closely related compound, 9-Anthracenemethanol (CAS: 1468-95-7). Due to the structural similarities and the general toxicological concerns associated with the anthracene moiety, this guide adopts a precautionary principle. The handling and safety recommendations provided are based on the known hazards of 9-Anthracenemethanol and general best practices for managing chemical compounds with incompletely characterized toxicological profiles.[2]

| Property | Value |

| IUPAC Name | 2-(anthracen-9-yl)ethanol[1] |

| Molecular Formula | C₁₆H₁₄O |

| Molecular Weight | 222.28 g/mol [1] |

| CAS Number | 54060-73-0[1] |

| Appearance | Yellow Crystalline Powder (inferred from related compounds)[2] |

Toxicological Profile and Hazard Assessment